Magnesium decanoate

Description

Significance of Magnesium in Chemical Science and Engineering

Magnesium (Mg) is an alkaline-earth metal with significant relevance across various scientific and engineering disciplines. It is the eighth most common element and the sixth most abundant metal, making up approximately 2.5% of Earth's surface and 0.14% of seawater. acs.orgchemicalengineeringworld.com Its abundance and properties contribute to its widespread use.

In chemical science, magnesium is crucial for organic synthesis, notably in the preparation of Grignard reagents, which are highly valuable for forming carbon-carbon bonds. chemicalengineeringworld.com Magnesium salts are also utilized in fertilizers and in the sulfite (B76179) process for paper production. chemicalengineeringworld.com Magnesium is essential in biological systems, being a key component of chlorophyll, the molecule vital for photosynthesis in plants. rsc.org In humans, magnesium is integral to the function of hundreds of enzymes. rsc.org

From an engineering perspective, magnesium is recognized as the lightest industrial metal, offering a high strength-to-weight ratio. acs.orgmdpi.comtaylorandfrancis.com Its density is comparable to engineered plastics, about two-thirds that of aluminum, and one-quarter that of steel. acs.org This property makes it attractive for lightweight applications in industries such as automotive, aerospace, and consumer electronics. acs.orgmdpi.comtaylorandfrancis.com Magnesium alloys exhibit good castability, machinability, and excellent vibration absorption. rsc.orgmdpi.comtaylorandfrancis.com While pure magnesium has limitations in formability at room temperature and is prone to corrosion, alloying and coating technologies are employed to enhance its properties for structural applications. acs.orgmdpi.com Magnesium oxide is also used in high-temperature refractories. acs.orgchemicalengineeringworld.com

Overview of Long-Chain Fatty Acid Metal Salts in Contemporary Chemistry

Long-chain fatty acid metal salts, often referred to as metallic soaps, are a class of compounds formed by the reaction of fatty acids with metal ions. industrialchemicals.gov.auindustrialchemicals.gov.au These salts have diverse applications in contemporary chemistry and various industries. They are commonly used as lubricants, stabilizers, emulsifiers, and anti-caking agents. ontosight.aiatamanchemicals.comindustrialchemicals.gov.auheraproject.com

The properties of these metallic soaps are influenced by both the nature of the metal cation and the length and saturation of the fatty acid chain. For example, the solubility of metallic soaps in water generally decreases as the length of the fatty acid carbon chain increases. industrialchemicals.gov.auheraproject.com Studies on lead(2+) salts of long-chain carboxylic acids, for instance, highlight their sparing solubility in water and their use as stabilizers in PVC plastics and as driers in industrial coatings. industrialchemicals.gov.auindustrialchemicals.gov.au

Research into the structure and behavior of metal carboxylates, including those with magnesium, provides insights into their interactions and potential applications. Studies have investigated the coordination chemistry of magnesium carboxylate complexes, revealing how factors like hydrogen bonding can influence the Mg-O bond length and the acidity of coordinated water molecules. acs.orgnih.gov The interaction of carboxylate species with metal surfaces, such as magnesium, is also an area of study, particularly concerning corrosion inhibition. researchgate.net

Scope and Research Trajectories for Magnesium Decanoate (B1226879)

Magnesium decanoate, as a specific magnesium salt of a medium-chain fatty acid (C10), fits within the broader category of long-chain fatty acid metal salts, although decanoic acid is sometimes classified as a medium-chain fatty acid. foodb.caontosight.ai Based on available literature, research specifically focused on this compound appears less extensive compared to very long-chain counterparts like magnesium stearate (B1226849) (C18). foodb.caatamanchemicals.com

However, the properties of this compound suggest potential areas for academic investigation. Its classification as a metallic soap indicates possible applications similar to other fatty acid metal salts, such as functioning as an anti-caking agent, emulsifier, or lubricant. nih.govontosight.ai Research into its synthesis methods, physical and chemical properties, and interactions in different matrices could be valuable.

One reported synthesis method for a related compound, magnesium neo-decanoate, involved the reaction of magnesium hydroxide (B78521) with neo-decanoic acid in water with heating and agitation. prepchem.com Another study synthesized overbased magnesium fatty acids, including this compound (referred to as magnesium caprate), by reacting fatty acids with magnesium oxide and carbon dioxide. researchgate.netsemanticscholar.org These synthetic approaches highlight the chemical routes to obtaining such compounds.

The solubility of this compound in water is reported as insoluble. saapedia.org Its molecular formula is C₂₀H₃₈MgO₄, and its molecular weight is approximately 366.82 g/mol . nih.govsaapedia.orgchemblink.com Calculated properties include a boiling point of around 269.6 °C and a flash point of approximately 121.8 °C, although metallic soaps are expected to decompose before reaching boiling temperatures. heraproject.comchemblink.com

Potential research trajectories for this compound could include:

Synthesis and Characterization: Developing and optimizing synthesis routes, and thoroughly characterizing its solid-state structure, thermal stability, and spectroscopic properties (e.g., using techniques like FTIR, which is used for other magnesium fatty acids). researchgate.netnih.govresearchgate.net

Surface Chemistry and Interfacial Behavior: Investigating its behavior at interfaces, such as its potential as a dispersant or emulsifier, building on the known characteristics of fatty acid salts. saapedia.org

Role in Material Science: Exploring its incorporation into various materials, potentially as an additive to modify properties like lubrication, release, or anti-caking behavior, drawing parallels with the uses of other metallic soaps. ontosight.aiatamanchemicals.com

Studies in Specific Applications: While excluding dosage and safety, academic research could explore its fundamental interactions in relevant systems where such properties are utilized, for instance, its physical behavior in formulations relevant to materials science.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

42966-30-3 |

|---|---|

Molecular Formula |

C20H38MgO4 |

Molecular Weight |

366.8 g/mol |

IUPAC Name |

magnesium;decanoate |

InChI |

InChI=1S/2C10H20O2.Mg/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

WWRYOAYBSQIWNU-UHFFFAOYSA-L |

SMILES |

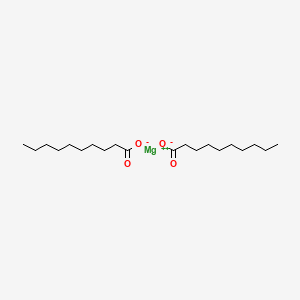

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Mg+2] |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Mg+2] |

Appearance |

Solid powder |

Other CAS No. |

42966-30-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Magnesium decanoate; Magnesium caprate; Decanoic acid, magnesium salt; Magnesium di(decanoate) |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Decanoate

Established Synthetic Pathways for Magnesium Carboxylates

Established methods for synthesizing magnesium carboxylates typically involve the reaction of a magnesium compound with a carboxylic acid. These methods are often straightforward and form the basis for producing various metal carboxylates.

Direct Reaction Approaches

Direct reaction approaches for synthesizing magnesium carboxylates commonly involve the reaction between a magnesium source, such as magnesium oxide or hydroxide (B78521), and a carboxylic acid. For instance, magnesium soaps, which are metal salts of long-chain carboxylic acids (including capric acid, the C10 acid corresponding to decanoate), can be synthesized via the direct reaction of a triglyceride oil and magnesium hydroxide at elevated temperatures. This method has been explored for producing magnesium soaps from coconut oil, which contains capric acid. researchgate.net

Another direct synthesis route involves the reaction of fatty acids with active magnesium oxide and carbon dioxide gas in the presence of a catalyst and a solvent mixture. This method has been successfully applied to synthesize overbased magnesium fatty acids, including magnesium caprate (decanoate). The reaction is typically carried out at moderate temperatures. researchgate.netsemanticscholar.org

Influence of Reaction Conditions on Product Formation

Reaction conditions play a crucial role in the synthesis of magnesium carboxylates, influencing factors such as product yield, purity, crystal structure, and morphology. Studies on the synthesis of magnesium dicarboxylate complexes have demonstrated that conditions such as pH and the choice of solvent can significantly affect the shape of the resulting compound, primarily due to their influence on the nucleation process. unnes.ac.id

Furthermore, the synthesis of magnesium-based metal-organic frameworks (MOFs), which are a class of magnesium carboxylate compounds, via hydrothermal routes shows a dependence on temperature, with variations in temperature leading to different network dimensionalities. rsc.org While these examples pertain to dicarboxylates and MOFs, the principle that reaction conditions dictate the outcome is applicable to the synthesis of simple magnesium carboxylates like decanoate (B1226879). Factors such as reactant concentration, reaction time, temperature, and the presence of water or other solvents can impact the completeness of the reaction and the physical properties of the synthesized magnesium decanoate.

Advanced Synthetic Strategies

Beyond basic direct reactions, advanced synthetic strategies aim to improve the efficiency, yield, and purity of magnesium carboxylate production, often incorporating catalytic methods and optimized reaction parameters.

Catalytic Enhancements in this compound Production

Catalysts can be employed to facilitate and enhance the synthesis of magnesium carboxylates. In the synthesis of overbased magnesium fatty acids, which includes this compound, the use of an ammonia (B1221849) solution has been reported as a catalyst to promote the reaction between fatty acids, magnesium oxide, and carbon dioxide. researchgate.netsemanticscholar.org

While not directly focused on magnesium carboxylate synthesis as the primary product, research on magnesium-promoted reactions involving carboxylic acids highlights the catalytic potential of magnesium species. For instance, magnesium nitrate (B79036) or imidazole (B134444) can act as catalysts in the direct synthesis of amides from carboxylic acids, indicating that magnesium salts can play a catalytic role in reactions involving carboxylic acid derivatives. rsc.org Additionally, magnesium-based metal-organic frameworks (MOFs) themselves have demonstrated catalytic activity in various organic transformations, such as aldol (B89426) condensation reactions, suggesting that magnesium in a carboxylate framework can serve as an active catalytic center. rsc.orgnih.govresearchgate.net

Optimization for Yield and Purity

Optimization of synthetic procedures for magnesium carboxylates involves systematically varying reaction parameters to maximize yield and enhance purity. For the synthesis of overbased magnesium fatty acids, including magnesium caprate, the products are characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and ¹H Nuclear Magnetic Resonance (NMR) to confirm their structure and assess purity. researchgate.netsemanticscholar.org The evaluation of these synthesized compounds in specific applications, such as lubricant additives, also provides feedback for optimizing their synthesis to achieve desired performance characteristics. researchgate.netsemanticscholar.org

Optimization studies for the synthesis of other magnesium-based nanoparticles, such as magnesium oxide and magnesium chloride, have investigated the effect of varying precursor concentrations, the ratio of plant extract to precursor salts (in biosynthesis), and pH levels to achieve higher yields. ajol.info These studies underscore the importance of systematically exploring the reaction parameter space to identify optimal conditions for magnesium compound synthesis, a principle applicable to the production of this compound. Achieving high purity is crucial for many applications and often involves steps like filtration and solvent evaporation, as mentioned in the synthesis of overbased magnesium fatty acids. semanticscholar.org

Detailed research findings on the synthesis of overbased magnesium fatty acids, including magnesium caprate, provide data on the characteristics of the synthesized products under specific conditions. A summary of typical characteristics for synthesized overbased magnesium fatty acids is presented in the table below, illustrating the type of data obtained during such synthetic studies.

| No. | Abbreviation | Common Name | Systematic Name | Chemical Structure | Color | TBN (mg KOH/g) |

| 1 | C8:0 | Magnesium caprylate | Magnesium octoate | (CH₃(CH₂)₆COO)₂Mg·nMgCO₃ | Pale yellow | 76 |

| 2 | C10:0 | Magnesium caprate | This compound | (CH₃(CH₂)₈COO)₂Mg·nMgCO₃ | white | 103 |

| 3 | C12:0 | Magnesium laurate | Magnesium dodecanoate | (CH₃(CH₂)₁₀COO)₂Mg·nMgCO₃ | white | 123 |

| 4 | C14:0 | Magnesium myristate | Magnesium tetradecanoate | (CH₃(CH₂)₁₂COO)₂Mg·nMgCO₃ | Pale yellow | 258 |

| 5 | C16:0 | Magnesium palmitate | Magnesium hexadecanoate | (CH₃(CH₂)₁₄COO)₂Mg·nMgCO₃ | Pale yellow | 346 |

| 6 | C18:0 | Magnesium stearate (B1226849) | Magnesium octadecanoate | (CH₃(CH₂)₁₆COO)₂Mg·nMgCO₃ | white | 420 |

| 7 | C18:1 | Magnesium oleate | 9-Octadecenoic acid, magnesium salt | (CH₃(CH₂)₇CH=CH(CH₂)₇COO)₂Mg·nMgCO₃ | Pale yellow | 398 |

| Data adapted from Ref. researchgate.netsemanticscholar.org. |

This table illustrates how variations in the fatty acid chain length influence properties like the Total Base Number (TBN) in overbased magnesium fatty acid detergents, providing valuable data for optimization studies aimed at tailoring the product for specific applications.

Elucidation of Molecular and Supramolecular Structures of Magnesium Decanoate

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and electronic properties of magnesium decanoate (B1226879).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful technique for determining the local structure and dynamics of molecules. core.ac.uk For magnesium decanoate, ¹H and ¹³C NMR spectroscopy can be used to identify and assign signals corresponding to the protons and carbons in the decanoate chains. researchgate.netnih.gov The chemical shifts and coupling patterns observed in the NMR spectra provide information about the chemical environment of each nucleus, confirming the presence of the aliphatic chain and the carboxylate group. researchgate.net While solution-state NMR is common, solid-state NMR can also be applied to study the structure of solid this compound, although it presents technical challenges due to anisotropic interactions. core.ac.uk Studies on related magnesium carboxylates have utilized solid-state NMR to gain structural information. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary methods used to identify the functional groups present in a molecule and study their vibrational modes. mdpi.comaua.gr FTIR spectroscopy is sensitive to changes in dipole moment during vibration and is effective in identifying polar functional groups such as the carboxylate (COO⁻) group in this compound. mdpi.com Raman spectroscopy, on the other hand, is sensitive to changes in polarizability and is useful for studying nonpolar bonds and the skeletal vibrations of the aliphatic chain. mdpi.comhoriba.com By analyzing the characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum, the presence of the long hydrocarbon chain and the coordinated carboxylate group in this compound can be confirmed. aua.gr For instance, the symmetric and asymmetric stretching vibrations of the carboxylate group are typically observed in specific regions of the IR and Raman spectra. horiba.com

Diffraction and Microscopic Analysis for Solid-State Architectures

Diffraction and microscopic techniques are essential for understanding the long-range order in crystalline structures and visualizing supramolecular aggregates.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the unit cell dimensions, space group, and atomic positions can be obtained. science.govresearchgate.net For metal carboxylates, XRD studies have revealed layered structures where the metal ions are arranged in planes, bridged by the carboxylate groups, with the hydrocarbon chains interdigitated between the layers. researchgate.netacs.org While specific detailed XRD data for this compound was not extensively found, studies on other magnesium carboxylates and related metal soaps demonstrate the utility of XRD in characterizing their crystalline phases and layered arrangements. researchgate.netacs.org Rietveld refinement of powder XRD data can be used to determine and refine the crystal structure. researchgate.netresearchgate.net

Electron Microscopy for Supramolecular Aggregates

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are valuable for visualizing the morphology and size of particles and supramolecular aggregates. science.govsciopen.comnih.gov SEM provides high-resolution images of the surface topography of solid samples, which can reveal the shape and arrangement of this compound particles or aggregates. science.govsciopen.com TEM can provide higher magnification and reveal internal structures and the formation of various supramolecular assemblies like vesicles or micelles, although direct imaging of this compound aggregates specifically was not detailed in the search results, studies on related decanoate systems illustrate the capability of TEM in visualizing such structures. researchgate.netpnas.orgsciopen.comelifesciences.org Electron microscopy can complement diffraction studies by providing real-space images of the material's morphology and the nature of its aggregation. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 62001 |

| Decanoic acid | 2969 |

| Magnesium | 5462224 |

Data Tables

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Analyte/Feature | Expected Observation/Data Type |

| ¹H NMR | Aliphatic protons | Characteristic chemical shifts and splitting patterns |

| ¹³C NMR | Aliphatic and carboxylate carbons | Characteristic chemical shifts |

| FTIR | Carboxylate group (COO⁻) | Characteristic absorption bands (symmetric and asymmetric stretch) |

| Raman | Aliphatic chain (C-C, C-H) | Characteristic scattering peaks |

| XRD | Crystalline solid | Diffraction pattern (peaks at specific 2θ angles or d-spacings) |

| Electron Microscopy | Solid particles/aggregates | Images showing morphology, size, and aggregation behavior |

Note: This table is illustrative based on the principles of the techniques applied to similar compounds, as specific detailed data for this compound was not found.

Table 2: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈MgO₄ | nih.gov |

| Molecular Weight | ~366.82 g/mol | nih.govmedkoo.comthegoodscentscompany.com |

| CAS Number | 42966-30-3 | nih.govsaapedia.orgchemblink.com |

| Appearance | Solid powder | hodoodo.commedkoo.com |

| Solubility | Insoluble in water | saapedia.org |

Thermal and Calorimetric Investigations of Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to study the thermal decomposition and phase transitions of metal soaps (fatty acid salts). Isothermal Titration Calorimetry (ITC) can provide thermodynamic information about interactions in solution.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis of magnesium soaps, including magnesium caprate (decanoate), has been conducted to study their thermal decomposition. Studies indicate that the decomposition of magnesium soaps typically occurs at elevated temperatures, leading to the formation of magnesium oxide as a final residue. asianpubs.org The decomposition process can involve a slow initial mass loss followed by a more rapid phase. asianpubs.org The thermal stability can be influenced by the chain length of the fatty acid anion. asianpubs.org

While specific detailed decomposition pathways for this compound were not extensively detailed in the provided snippets, research on similar magnesium soaps suggests a multi-step decomposition process at temperatures above 200°C, with the final product being MgO. asianpubs.orgsphinxsai.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a valuable tool for investigating the thermal transitions of materials, including melting, crystallization, and solid-state phase transitions. DSC has been applied to study the phase behavior of various metal fatty acid salts. researchgate.netmdpi.com

While direct DSC data specifically for this compound's phase transitions was not prominently featured in the search results, studies on other metal caprates and related compounds indicate that metal fatty acid salts can exhibit complex thermal behavior with multiple transitions depending on their structure and purity. For instance, DSC has been used to identify molecular rearrangements near phase transitions in other fatty acid derivatives. researchgate.net Research on magnesium carbonates also highlights the use of DTA and DSC to observe endothermic peaks corresponding to decomposition and phase changes. sphinxsai.com

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

Isothermal Titration Calorimetry is used to measure the heat released or absorbed during molecular interactions, providing thermodynamic parameters such as binding affinity, enthalpy, and entropy. ITC is particularly useful for studying interactions in solution, such as the binding of ligands to proteins or the self-assembly of surfactants.

While no specific studies using ITC directly on the interaction thermodynamics of this compound were found in the provided snippets, ITC has been used to study the self-assembly of decanoate systems, such as the formation of vesicles from decanoate micelles. researchgate.net This suggests that ITC could potentially be applied to study the thermodynamics of this compound interactions in solution or with other molecules, although such studies were not present in the search results.

Solution-Phase Structural Characterization

Characterizing the structure and behavior of this compound in solution is crucial for understanding its applications and properties. Techniques like Dynamic Light Scattering (DLS) and Surface Plasmon Resonance (SPR) can provide information on particle size, aggregation, and interfacial interactions.

Dynamic Light Scattering (DLS) for Colloidal System Sizing

Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution of particles, such as micelles, vesicles, or aggregates, in colloidal systems. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, which can be related to their size.

Studies on sodium caprate (sodium decanoate) solutions have utilized DLS to characterize the size of formed micelles and vesicles. acs.org DLS measurements have shown the presence of spherical micelles at higher pH and vesicles and larger aggregated structures at lower pH. acs.org While direct DLS data for this compound was not found, it is expected that this compound would also form colloidal structures in suitable solvents, and DLS could be used to determine their size and size distribution, similar to studies on other metal fatty acid salts and decanoate systems. researchgate.netresearchgate.net

Surface Plasmon Resonance (SPR) for Interfacial Interactions

Surface Plasmon Resonance (SPR) is a surface-sensitive technique that can be used to monitor the binding of molecules to a surface in real-time, providing information on kinetics and affinity of interactions. SPR is particularly useful for studying interfacial phenomena.

While no specific studies using SPR to investigate the interfacial interactions of this compound were found in the provided search results, research on the adsorption of sodium decanoate at interfaces in the presence of divalent metal ions like Mg²⁺ has been conducted using other spectroscopic techniques. acs.org These studies highlight the significant role of Mg²⁺ in driving the adsorption of decanoate to interfaces and influencing the molecular characteristics of the adsorbed layer. acs.org SPR could potentially be a valuable tool to directly study the binding and interaction of this compound with various surfaces, relevant to its applications as an anti-caking agent, emulsifier, or lubricant. nih.gov Studies on interfacial interactions of hydrocarbon fluids with mineral surfaces also discuss the role of magnesium in interactions at interfaces. ualberta.caacs.org

Theoretical and Computational Investigations of Magnesium Decanoate Systems

Quantum Mechanical Approaches: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecular systems. For magnesium decanoate (B1226879), DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For magnesium decanoate, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Based on studies of other magnesium carboxylates, it is expected that the magnesium ion (Mg²⁺) would coordinate with the two oxygen atoms of the decanoate's carboxylate group. The nature of this coordination can vary, with possibilities including monodentate (one oxygen atom coordinating to the magnesium) or bidentate (both oxygen atoms coordinating) structures. The long decyl (C₁₀H₂₁) chain would adopt a low-energy conformation, likely an extended zig-zag arrangement to minimize steric hindrance.

Electronic structure analysis would reveal the distribution of electrons within the molecule. The bonding between the magnesium ion and the decanoate ligand is expected to be primarily ionic in nature, with a significant charge transfer from the magnesium to the carboxylate group. This is a common feature in metal carboxylates. mdpi.comnih.gov The highest occupied molecular orbital (HOMO) would likely be localized on the carboxylate group, while the lowest unoccupied molecular orbital (LUMO) would be associated with the magnesium ion and the surrounding molecular framework. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Based on Analogous Systems)

| Parameter | Predicted Value/Characteristic |

| Coordination | Bidentate coordination of Mg²⁺ to the carboxylate group |

| Mg-O Bond Length | ~2.0 - 2.2 Å |

| O-C-O Bond Angle | ~120-125° |

| Decyl Chain Conformation | Predominantly extended (all-trans) |

| Bonding Nature | Primarily ionic |

| HOMO Localization | Carboxylate group (oxygen atoms) |

| LUMO Localization | Magnesium ion and adjacent atoms |

This table is generated based on theoretical expectations and data from similar magnesium carboxylate compounds.

Vibrational frequency calculations are a standard output of DFT studies and are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, one can predict the frequencies at which the molecule will absorb infrared radiation.

Key vibrational modes for this compound would include:

Asymmetric and Symmetric COO⁻ Stretching: These are characteristic vibrations of the carboxylate group and are sensitive to the coordination environment of the metal ion. Their positions in the IR spectrum can help confirm the bidentate coordination of the magnesium.

CH₂, CH₃ Stretching and Bending Modes: These vibrations arise from the long alkyl chain and would appear in their characteristic regions of the IR spectrum.

Mg-O Stretching: This vibration, typically found at lower frequencies, directly probes the interaction between the magnesium ion and the carboxylate oxygen atoms.

Correlating these calculated frequencies with experimental spectra is a powerful method for validating the computed structure and understanding the molecule's dynamics.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric COO⁻ Stretch | 1540 - 1650 |

| Symmetric COO⁻ Stretch | 1400 - 1450 |

| C-H Stretching (alkyl) | 2850 - 3000 |

| Mg-O Stretching | 300 - 500 |

This table is generated based on typical frequency ranges for metal carboxylates.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylate group, indicating their nucleophilic character and propensity to interact with electrophiles or form hydrogen bonds. Conversely, the region around the magnesium ion would exhibit a positive electrostatic potential (typically colored blue), highlighting its electrophilic nature. The long hydrocarbon tail would have a relatively neutral electrostatic potential (often colored green).

This information is crucial for understanding how this compound molecules might interact with each other in the solid state or with solvent molecules in a solution.

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, chemical hardness, and softness, which are essential for predicting chemical reactivity. mdpi.commdpi.com By calculating these reactivity descriptors, one can gain insights into the stability and reaction tendencies of this compound.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. A high value of chemical hardness suggests high stability and low reactivity.

Electronegativity (χ): This describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a molecule.

Local reactivity descriptors, such as the Fukui function, can also be calculated to identify the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For instance, the Fukui function would likely confirm that the carboxylate oxygens are the primary sites for electrophilic attack, while the magnesium ion is the most probable site for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments.

MD simulations of this compound, either in bulk or in solution, would reveal the dynamic behavior of the long decanoate chain. While the extended conformation is expected to be the most stable, the chain will exhibit flexibility, with various gauche and anti conformations being accessible at finite temperatures. The simulations would allow for the characterization of the conformational landscape and the timescales of transitions between different conformations.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. In the solid state, these would be dominated by ionic interactions between the magnesium ions and carboxylate groups of neighboring molecules, as well as weaker van der Waals interactions between the alkyl chains. In the presence of a solvent, the simulations would show how solvent molecules arrange around the ionic headgroup and the hydrophobic tail, providing insights into the solvation structure and dynamics. For instance, in aqueous solutions, water molecules would be expected to form a hydration shell around the Mg²⁺ ion and the carboxylate group, while being repelled from the hydrophobic decyl chain.

Simulation of Interfacial Phenomena Involving this compound

The performance of this compound in many of its applications is dictated by its behavior at interfaces (e.g., oil-water, air-water, or solid-liquid). Molecular dynamics (MD) simulations are a powerful technique for probing these interfacial phenomena, providing a dynamic view of molecular arrangements and interactions.

In a typical MD simulation of the decane-water interface, surfactant molecules like this compound would be placed in the simulation box containing both phases. The system's evolution is tracked by solving Newton's equations of motion for every atom. These simulations can elucidate key interfacial properties. For instance, studies on similar anionic surfactants at decane/water interfaces reveal how the hydrophobic tails anchor in the oil phase while the polar head groups are solvated in the water phase. x-mol.com For this compound, simulations would focus on the arrangement of the decanoate anions and the coordinating magnesium ions at the interface.

Key research findings from simulations on analogous systems that are applicable to this compound include:

Adsorption and Orientation: Simulations can determine the preferred orientation of decanoate chains at the interface and calculate the surface excess concentration. Studies on fatty acid adsorption at magnesium hydroxide (B78521) surfaces have shown specific binding interactions that could be explored for this compound. researchgate.net

Interfacial Tension: The reduction in interfacial tension, a key characteristic of surfactants, can be calculated from the components of the pressure tensor obtained during the simulation.

Ion Distribution: The precise location and coordination state of the Mg²⁺ ions relative to the carboxylate head groups and water molecules at the interface can be determined. This is crucial as the divalent nature of the cation can lead to complex bridging structures between surfactant molecules.

Water Structure: The presence of the this compound monolayer alters the structure and dynamics of adjacent water molecules, which can be quantified through radial distribution functions and orientation analyses. researchgate.net Simulations of magnesium hydroxide interfaces have shown that different crystal faces have varying effects on the interfacial water structure, a phenomenon that could be relevant to the interaction of this compound with mineral surfaces. researchgate.net

A hypothetical simulation setup to study this compound at an oil-water interface is described in the table below.

| Simulation Parameter | Typical Value/Description | Information Gained |

|---|---|---|

| System Composition | Mg(C₁₀H₁₉O₂)₂, Water, Decane | Models the oil-water interface with surfactant |

| Force Field | CHARMM, AMBER, or a specialized reactive force field (ReaxFF) | Defines the potential energy and forces between atoms |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables (Temperature, Volume/Pressure) |

| Simulation Time | 100 ns - 1 µs | Allows the system to equilibrate and provides sufficient sampling |

| Analysis | Density profiles, radial distribution functions, interfacial tension | Quantifies molecular arrangement, coordination, and macroscopic properties |

Advanced Force Field Development and Validation (e.g., Deep Learning Force Fields)

The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field (FF), which is a set of mathematical functions and parameters describing the potential energy of the system. j-octa.com For systems containing divalent metal ions like Mg²⁺, developing accurate FFs is particularly challenging due to strong electrostatic and polarization effects. nih.gov

Traditional FFs often struggle to simultaneously reproduce a broad range of structural, thermodynamic, and kinetic properties for magnesium ions. nih.gov For instance, parameter sets optimized to reproduce the solvation free energy of Mg²⁺ may fail to accurately predict its coordination geometry or the rate of water exchange in its hydration shell. nih.gov Reactive force fields (ReaxFF) have been developed for magnesium-containing systems like MgCl₂ hydrates and magnesium carbonates, allowing for the simulation of chemical reactions such as hydrolysis and proton transfer. rsc.orgresearchgate.net

Machine learning force fields (MLFFs), particularly those based on deep neural networks, represent a paradigm shift in this area. schrodinger.comnih.gov MLFFs are not bound by traditional functional forms; instead, they learn the complex relationship between atomic positions and the system's potential energy directly from high-accuracy quantum mechanical calculations, such as Density Functional Theory (DFT). schrodinger.comelsevierpure.com This allows them to achieve near-DFT accuracy at a fraction of the computational cost, enabling large-scale and long-timescale simulations. schrodinger.comnih.gov

The development workflow for an MLFF for this compound would involve:

Generating Reference Data: Performing DFT calculations on a diverse set of configurations, including isolated molecules, clusters with water, and bulk phases, to obtain accurate energies and forces.

Training the Model: Using this data to train a neural network potential. Active learning workflows can streamline this process by iteratively running simulations and only performing new DFT calculations when the model's uncertainty is high. digitellinc.com

Validation: Testing the trained MLFF against a separate set of DFT data and experimental observables to ensure its accuracy and transferability.

The table below compares key aspects of classical force fields and machine learning force fields for simulating magnesium-containing systems.

| Feature | Classical Force Fields (e.g., AMBER, CHARMM) | Machine Learning Force Fields (MLFFs) |

|---|---|---|

| Accuracy | Moderate; dependent on parameterization quality. | High; approaching quantum mechanical (DFT) accuracy. nih.gov |

| Development | Relies on fitting to experimental data and quantum calculations for specific functional forms. j-octa.com | Trained on large datasets of DFT energies and forces; less human bias in functional form. schrodinger.com |

| Transferability | Often limited to systems similar to the training set. | Can be highly transferable if trained on a diverse dataset. |

| Reactivity | Generally non-reactive (e.g., ReaxFF is an exception). researchgate.net | Can inherently model bond breaking/formation if included in training data. |

| Computational Cost | Low; suitable for very large systems and long timescales. | Higher than classical FFs but orders of magnitude lower than DFT. schrodinger.com |

Monte Carlo Simulations in Adsorption and Self-Assembly Studies

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena and self-assembly. researchgate.net GCMC simulations model a system in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature, making them ideal for predicting adsorption isotherms.

While specific GCMC studies on this compound are not prevalent, the methodology has been extensively applied to study adsorption in magnesium-containing metal-organic frameworks (MOFs) like Mg-MOF-74. researchgate.netchemrxiv.org These studies provide a blueprint for how this compound systems could be investigated. For example, GCMC could be used to simulate the adsorption of small molecules (e.g., water, hydrocarbons) onto surfaces coated with or composed of this compound.

Key applications of MC simulations for this compound systems include:

Adsorption Isotherms: Predicting the amount of a substance adsorbed onto a this compound surface as a function of pressure at a constant temperature.

Self-Assembly: Simulating the aggregation of this compound molecules in a solvent to form micelles or other complex structures. By attempting random moves (translation, rotation, insertion, deletion) and accepting them based on the change in potential energy, MC methods can efficiently explore the vast conformational space associated with self-assembly.

Phase Equilibria: Using techniques like Gibbs Ensemble Monte Carlo to simulate the phase behavior of this compound in various solvents.

Recent advancements have combined machine learning interatomic potentials with GCMC simulations to accurately model chemisorption, a capability that would be crucial for studying systems where adsorbates form strong chemical bonds with the magnesium centers. chemrxiv.org

In Silico Screening and Predictive Modeling for this compound Systems

In silico screening involves using computational methods to rapidly assess a large number of candidate molecules or materials for a specific property, thereby guiding experimental efforts. For this compound systems, this could involve screening its effectiveness as a corrosion inhibitor, a dispersant, or a stabilizer.

Predictive modeling, often leveraging machine learning, aims to build models that can accurately predict material properties based on their structural or chemical features. monash.eduresearchgate.net For instance, a model could be developed to predict the corrosion inhibition efficiency of various metal carboxylates, including this compound, on a magnesium alloy surface. monash.eduresearchgate.net

The typical workflow for such a study involves:

Database Curation: Assembling a dataset of compounds with known experimental properties (e.g., corrosion inhibition efficiency).

Descriptor Calculation: Computing a set of numerical descriptors for each molecule using methods like DFT. These can include electronic properties like the HOMO-LUMO gap, which has been shown to correlate with inhibition efficiencies for magnesium. researchgate.net

Model Training: Using machine learning algorithms (e.g., artificial neural networks, support vector machines) to learn the relationship between the descriptors and the target property. monash.eduresearchgate.net

Prediction and Validation: Using the trained model to predict the properties of new, untested compounds like this compound and validating the predictions experimentally. monash.edu

The table below outlines potential applications of in silico screening and predictive modeling for this compound.

| Application Area | Computational Method | Predicted Property/Outcome | Relevant Findings from Analogous Systems |

|---|---|---|---|

| Corrosion Inhibition | DFT, Machine Learning (ANN) | Inhibition Efficiency (IE) | DFT and machine learning can create robust models to predict corrosion inhibition for pure magnesium. monash.edu |

| Biodegradation Rate | Finite Element Modeling (FEM), Continuum Damage Mechanics (CDM) | Mass loss over time, pitting corrosion | CDM-based FE models can predict the corrosion behavior of biodegradable magnesium alloys in physiological environments. nih.govnih.gov |

| Mechanical Properties | Machine Learning (XGBoost, Random Forest) | Yield Strength, Elongation | ML models can accurately predict the mechanical properties of magnesium matrix composites based on composition and processing parameters. mdpi.com |

| Thermal Conductivity | Machine Learning, Multiscale Computation | Thermal conductivity coefficient | A machine learning approach coupled with multiscale computation can effectively predict thermal conductivity in multi-component Mg alloys. oaepublish.com |

By leveraging these advanced computational techniques, researchers can gain a deeper understanding of this compound's fundamental properties and accelerate the design of new materials and formulations with enhanced performance.

Coordination Chemistry of Magnesium Decanoate

Fundamental Principles of Magnesium Coordination

The coordination behavior of the magnesium ion (Mg²⁺) is primarily dictated by its classification as a hard Lewis acid. This property signifies a strong preference for binding with hard Lewis bases, which are typically small, highly electronegative atoms. Oxygen-containing ligands, such as the carboxylate group of the decanoate (B1226879) anion, are prime examples of such hard bases, making the magnesium-carboxylate interaction particularly favorable. mdpi.commdpi.com

A defining characteristic of magnesium coordination complexes is the overwhelming prevalence of an octahedral geometry. mdpi.comnih.gov In this arrangement, the central magnesium ion is surrounded by six ligand atoms, positioned at the vertices of an octahedron. This six-coordinate configuration is a consequence of the ion's size and charge, which allows for the stable accommodation of six donor atoms. Water molecules, being hard oxygen-donor ligands themselves, play a pivotal role in satisfying this coordination preference. In many instances, the magnesium ion exists as a hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, which then serves as the core for further interactions. mdpi.com

Ligand Binding Modes and Geometric Configurations in Magnesium Decanoate Complexes

The interaction between the magnesium ion and the decanoate ligand can occur through different binding modes, primarily monodentate and, less commonly, bidentate chelation. In a monodentate fashion, only one of the oxygen atoms of the carboxylate group binds to the magnesium center. Bidentate coordination involves both oxygen atoms of the carboxylate group binding to the same metal ion.

The preference for monodentate versus bidentate coordination in magnesium carboxylates is a subject of ongoing study. Spectroscopic techniques, such as ²⁵Mg solid-state NMR, have been employed to probe the local environment of the magnesium nucleus in various carboxylate complexes. nih.gov The quadrupolar coupling constant, a parameter sensitive to the symmetry of the electric field around the nucleus, can provide information about the distortion of the coordination sphere. nih.gov For magnesium carboxylates, this distortion can be influenced by whether the carboxylate ligand binds in a monodentate or bidentate fashion. Computational studies on similar systems can also shed light on the energetic favorability of different binding modes.

Influence of Solvent Environment on Coordination Geometries and Stability

The solvent environment is a critical factor that profoundly influences the coordination geometry and stability of this compound complexes. The presence of coordinating solvents, particularly water, can lead to the formation of aqua complexes where water molecules occupy some or all of the coordination sites around the magnesium ion. mdpi.comosti.gov

The synthesis of magnesium-based coordination polymers has demonstrated that the choice of solvent (e.g., N,N-dimethylformamide (DMF), methanol, ethanol (B145695), water) can direct the formation of different structural motifs, from one-dimensional chains to three-dimensional frameworks. osti.gov While these studies often employ rigid dicarboxylate linkers, the principles can be extended to understand the behavior of this compound. The competition between the decanoate ligand and solvent molecules for coordination sites on the magnesium ion will be governed by factors such as the solvent's donicity, concentration, and steric bulk.

In aqueous solutions, the high hydration enthalpy of the Mg²⁺ ion leads to the formation of a stable hydration shell. mdpi.com Consequently, the interaction between magnesium and decanoate in such an environment may be characterized by outer-sphere coordination, where the decanoate anion interacts with the [Mg(H₂O)₆]²⁺ complex through hydrogen bonding rather than direct coordination to the metal center. mdpi.com The solubility of this compound in various organic solvents will also dictate the nature of the resulting coordination complexes. In non-polar aprotic solvents, the decanoate ligand would be expected to coordinate more strongly to the magnesium ion, potentially leading to the formation of oligomeric or polymeric structures.

Role of Carboxylate Anions in Supramolecular Assembly and Hydrogen Bonding Networks

The decanoate anion, with its carboxylate head and long aliphatic tail, is well-suited to participate in the formation of extended supramolecular assemblies. Even when not directly coordinated to the magnesium ion (i.e., acting as a counter-ion in the crystal lattice), the carboxylate group is a potent hydrogen bond acceptor. mdpi.com

Studies on magnesium carboxylates with varying chain lengths (formate, acetate, propionate) have shown that the length of the carbon chain has a considerable impact on the self-organization of the supramolecular system by altering the three-dimensional network of hydrogen bonds. mdpi.com For instance, it was observed that propionate (B1217596) anions engage twice as many water molecules in the outer coordination sphere to form hydrogen bonds as do formate (B1220265) anions. mdpi.com This suggests that the longer, more flexible decanoate chain could lead to even more complex and potentially interdigitated hydrogen-bonding patterns, influencing the packing of the molecules in the solid state.

The interplay between the coordination of the magnesium center and the hydrogen bonding involving the decanoate anions and any co-ligands or solvent molecules is a key feature of the structural chemistry of this compound.

Competitive Ligand Binding Dynamics

In any system containing a magnesium ion and multiple potential ligands, a dynamic competition for coordination sites will exist. For this compound in a given solvent, there will be a competitive equilibrium between the decanoate anion and solvent molecules for binding to the Mg²⁺ center.

This competition is fundamental in biological systems, where magnesium's interactions with various biomolecules are often modulated by the presence of water and other ligands. nih.gov While specific competitive binding studies involving this compound are not widely reported, the principles can be inferred from studies on other magnesium-ligand systems.

The relative binding affinities of decanoate and other ligands for the magnesium ion will depend on several factors, including:

The nature of the donor atoms: As a hard acid, Mg²⁺ will preferentially bind to hard donor atoms like oxygen over softer donors.

Chelate effects: If a competing ligand is capable of forming a stable chelate ring with the magnesium ion, it may displace monodentate ligands like decanoate.

Steric hindrance: The bulky nature of the decanoate's hydrocarbon tail may influence the approach of other ligands to the magnesium center.

Solvent effects: As discussed previously, the solvent can mediate or compete in ligand binding.

Techniques such as isothermal titration calorimetry (ITC) or NMR spectroscopy could be employed to quantify the thermodynamics and kinetics of ligand exchange reactions involving this compound and other competing ligands. Understanding these competitive dynamics is crucial for predicting the behavior of this compound in complex chemical environments.

Advanced Applications in Materials Science

Corrosion Inhibition Mechanisms by Decanoate-based Systems

Corrosion poses a significant challenge for metallic materials, particularly reactive metals like magnesium and its alloys. Decanoate-based systems, including magnesium decanoate (B1226879), have shown promise as corrosion inhibitors. Their inhibitory action is primarily attributed to the formation of protective films on the metal surface. researchgate.net

The primary mechanism by which decanoates inhibit corrosion involves the formation of a protective layer on the metal surface. In the case of magnesium, exposure to solutions containing decanoate ions can lead to the precipitation of magnesium decanoate (Mg(C₁₀H₁₉O₂)₂) on the surface. researchgate.net This precipitated layer acts as a physical barrier, separating the metal substrate from the corrosive environment and thus hindering the electrochemical reactions responsible for corrosion. researchgate.netmdpi.com

This film formation process contributes to surface passivation, where the metal surface becomes less reactive. While magnesium itself does not easily passivate in the same way as metals like stainless steel which form a dense, self-repairing oxide layer, the precipitated this compound film provides a degree of protection. kemet.co.ukcore.ac.uk Studies have shown that the formation of such a film can lead to a reduced corrosion rate and exhibit passivation-like behavior on magnesium surfaces in neutral pH solutions. researchgate.net The effectiveness of this passivation is linked to the formation of a compact and adherent layer of the magnesium salt. semanticscholar.org

The decanoate anion, with its ten-carbon aliphatic chain, is a long-chain carboxylate. The hydrophobic nature of this aliphatic chain plays a crucial role in the corrosion inhibition performance. researchgate.netresearchgate.net When the this compound film forms on the metal surface, the hydrophobic tails of the decanoate molecules can orient outwards, creating a barrier that repels water and aggressive species like chloride ions. researchgate.netresearchgate.net This hydrophobic layer further enhances the protective properties of the film, preventing the corrosive electrolyte from reaching the metal surface. researchgate.net

Research indicates that the length of the aliphatic chain in carboxylate inhibitors influences their efficiency. researchgate.netnih.gov Generally, an increase in chain length favors inhibition performance due to enhanced packing of molecules at the metal-electrolyte interface, contributing to a more effective hydrophobic barrier. researchgate.netnih.gov However, there can be an optimal chain length, as excessively long chains might affect solubility and film formation characteristics. researchgate.netnih.gov For magnesium, studies comparing decanoate (C10) and heptanoate (B1214049) (C7) have shown that the longer decanoate chain leads to better corrosion inhibition, attributed to the formation of a more protective Mg(C₁₀H₁₉O₂)₂ film compared to the less effective Mg(C₇H₁₃O₂)₂ film. researchgate.net

Integration into Advanced Material Systems

This compound's chemical structure and properties also make it suitable for integration into advanced material systems, contributing to enhanced functionalities, particularly in the context of corrosion protection and structural design.

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a layered structure capable of hosting various anions in their interlayer spaces. researchgate.netmdpi.com Intercalating corrosion inhibitor anions, such as decanoate, into LDH structures is a promising approach for developing active corrosion protection systems. researchgate.netmdpi.com

Magnesium-aluminum (Mg-Al) LDHs are commonly studied host structures. Decanoate anions can be intercalated into the interlayer space of Mg-Al LDHs. researchgate.netresearchgate.net These decanoate-intercalated LDHs can then be incorporated into coatings or films applied to metal substrates. researchgate.netresearchgate.net When the coating is exposed to a corrosive environment, aggressive anions like chlorides can trigger the release of the intercalated decanoate ions through an anion exchange mechanism. researchgate.net The released decanoate ions can then act as corrosion inhibitors, forming protective films on exposed metal areas and defects in the coating. researchgate.net This controlled release capability provides active corrosion protection, responding to the presence of corrosive species. researchgate.net

Research has explored the intercalation of decanoate anions into Mg-Al LDH for the controlled release of corrosion inhibitors, demonstrating its potential for protecting materials like steel. researchgate.netresearchgate.netbohrium.com While the primary focus in some studies might be on steel, the principle of using decanoate-intercalated Mg-Al LDHs for active corrosion protection is relevant to other metallic substrates, including magnesium alloys, by providing a reservoir of inhibitors.

Metal-Organic Frameworks (MOFs) are porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. analis.com.mymdpi.com Magnesium-based MOFs are being investigated for various applications, including gas adsorption, catalysis, and drug delivery, owing to their tunable structures, high surface areas, and porosity. mdpi.comresearchgate.netfrontiersin.org

The decanoate anion, as an organic carboxylate ligand, can potentially be used as a linker or co-ligand in the synthesis of magnesium-based MOFs. While the literature specifically on this compound as a primary linker in MOFs is less extensive compared to other carboxylates, the general principles of MOF synthesis with carboxylate ligands apply. analis.com.my Carboxylates are common linkers in MOFs due to their ability to form stable coordination bonds with metal ions like Mg²⁺. analis.com.my

Incorporating decanoate into magnesium-based MOFs could potentially tailor their properties, such as hydrophobicity, pore size, and functionality. Such MOFs could find applications in areas where the interaction with hydrophobic molecules is desired or where the release of decanoate for specific purposes (e.g., localized corrosion inhibition within a composite material) is beneficial. Some studies refer to magnesium carboxylates, including this compound, in the context of MOF structures for corrosion inhibition, suggesting that this compound itself or related magnesium-decanoate frameworks can act as inhibitors or be part of MOF-based inhibitory systems. researchgate.net

Magnesium alloys are attractive for lightweight structural applications due to their low density and high specific strength. frontiersin.orgkeronite.comresearchgate.net However, their widespread use is limited by their poor corrosion resistance. frontiersin.orgkeronite.comresearchgate.net While alloying strategies and surface treatments are primary methods to improve corrosion resistance, organic inhibitors and protective coatings incorporating such compounds also play a role. mdpi.com

Decanoates, including this compound formed in situ or applied as a coating component, can contribute to the corrosion protection of magnesium alloys. researchgate.netsemanticscholar.org The formation of a protective this compound film on the surface of magnesium alloys can reduce the rate of corrosion by acting as a barrier and imparting hydrophobicity. researchgate.netsemanticscholar.org Studies have shown that applying carboxylate-based inhibitors can lead to the formation of insoluble magnesium salts on the alloy surface, which helps in inhibiting corrosion. semanticscholar.org The effectiveness is influenced by the concentration and the specific alloy composition. semanticscholar.org

Furthermore, the integration of decanoate-based compounds, such as decanoate-intercalated LDHs or potentially decanoate-containing MOFs, into coatings for magnesium alloys can provide active and long-term corrosion protection. researchgate.netmdpi.com These systems can release inhibitors when needed, offering a more sophisticated approach to managing the corrosion of high-performance magnesium alloys in challenging environments. researchgate.net

Data Table: Corrosion Inhibition Performance of Decanoate vs. Heptanoate on Magnesium

| Carboxylate | Aliphatic Chain Length | Proposed Surface Film | Corrosion Inhibition Efficiency (Qualitative) | Reference |

| Sodium Decanoate | C10 | Mg(C₁₀H₁₉O₂)₂(H₂O)₃ | Efficient, Passivation-like behavior | researchgate.net |

| Sodium Heptanoate | C7 | Mg(C₇H₁₃O₂)₂(H₂O)₃ | Not efficient in neutral media | researchgate.net |

Note: This table is based on findings comparing the performance of sodium decanoate and sodium heptanoate in inhibiting magnesium corrosion in a nearly neutral pH solution, where the formation of the corresponding magnesium carboxylate salt film is the proposed mechanism. researchgate.net

Data Table: Effect of Aliphatic Chain Length on Carboxylate Inhibitor Efficiency

| Aliphatic Chain Length (n in CH₃(CH₂)n-₂COONa) | Inhibition Efficiency Trend | Key Observation | Reference |

| n = 7-11 | Increases with chain length | Greatest efficiency for longer chains (C10, C11) | researchgate.net |

| m = 10, 12, 16 (in CH₃(CH₂)mCOOH) | Improves with chain length | Adsorbed layer provides hydrophobic properties | semanticscholar.org |

| C12-C16 | Best efficiency range | Enhanced packing at interface | nih.gov |

Note: This table summarizes general trends observed for the effect of aliphatic chain length in carboxylate-based inhibitors on various metals, including implications for magnesium based on reported mechanisms. semanticscholar.orgresearchgate.netnih.gov

Catalytic Roles and Mechanisms Involving Magnesium Decanoate

Magnesium Decanoate (B1226879) as a Catalyst or Co-catalyst in Chemical Reactions

Direct evidence of magnesium decanoate acting as a standalone catalyst in the provided search results is not extensive. However, magnesium compounds, including magnesium oxide (MgO) and magnesium incorporated into more complex structures like metal-organic frameworks (MOFs) or mixed metal oxides, are reported as catalysts or co-catalysts in various reactions. For instance, magnesium oxide has been explored as a solid base catalyst for reactions such as the Knoevenagel condensation and transesterification for biodiesel production. nih.govetasr.com Magnesium has also been investigated as a methanation suppressor in iron- and cobalt-based oxide catalysts during the preferential oxidation of carbon monoxide. mdpi.com

While this compound itself is not explicitly detailed as a catalyst in these specific examples, its composition suggests potential applications in similar catalytic systems, particularly where a magnesium source combined with a lipophilic counterion might be beneficial. Patents mention this compound as a component in catalyst systems, such as in processes for the preparation of catalyst components for olefin polymerization. google.comgoogle.com This indicates its potential use as a precursor or additive in the synthesis of more complex catalysts. Cobalt(II) decanoate is also mentioned as a component in catalysts for oxygen-initiated free-radical polymerization reactions, suggesting that metal decanoates, in general, can function within catalytic formulations. google.com

Specific Catalytic Transformations Enabled by Magnesium Ions

Magnesium ions (Mg²⁺) are well-established as crucial cofactors in numerous enzymatic reactions, particularly those involving phosphate (B84403) transfer, such as kinases and phosphatases. usp.br They play vital roles in stabilizing negative charges on phosphate groups and orienting substrates within the active site. nih.gov Beyond biological systems, magnesium compounds can act as Lewis acid catalysts in organic transformations. Examples from the search results highlight the broader catalytic capabilities of magnesium species:

Henry (Nitroaldol) Reaction: Indium-doped magnesium ferrite (B1171679) nanoparticles have been efficiently employed as catalysts in the Henry reaction. researchgate.net While not this compound, this demonstrates magnesium's involvement in Lewis acid-catalyzed C-C bond formation.

Hydrogenation: New magnesium pincer complexes have been reported for the homogeneously catalyzed hydrogenation of imines and N-heteroarenes, showcasing magnesium's ability to activate H₂ bonds via metal-ligand cooperation. escholarship.org

Transesterification: Calcined dolomite, composed of CaO and MgO, is a potential solid base catalyst for the transesterification of triglycerides. researchgate.net MgO can act as an enhancer for CaO in such reactions. researchgate.net

Mechanistic Insights into Magnesium-Mediated Catalysis

The catalytic mechanisms involving magnesium ions typically leverage their Lewis acidity and their ability to coordinate with various functional groups. While specific mechanistic details for this compound are not available in the search results, the general principles of magnesium catalysis provide a framework for understanding its potential behavior.

Role of Magnesium in Activating Substrates

Magnesium ions can activate substrates by coordinating to electronegative atoms, such as oxygen or nitrogen, thereby increasing the electrophilicity of a particular center or facilitating bond polarization. In enzymatic catalysis, Mg²⁺ ions activate substrates by binding to phosphate groups, making them more susceptible to nucleophilic attack. nih.govnih.gov In synthetic chemistry, magnesium can activate carbonyl groups in reactions like the Henry reaction by coordinating to the carbonyl oxygen, making the carbon more electrophilic. researchgate.net This type of activation is a common mode of action for Lewis acid catalysts and is likely relevant to any catalytic role this compound might play.

Stabilization of Transition States and Intermediates

Magnesium ions can stabilize transition states and reactive intermediates by coordinating to negatively charged or electron-rich species that form during the reaction pathway. In RNA catalysis, magnesium ions stabilize the transition state and intermediates through charge neutralization and structural organization. biorxiv.orgnih.govnih.govnih.gov Similarly, in protein kinases, Mg²⁺ ions stabilize the negative charge buildup during the phosphoryl transfer transition state. nih.gov The ability of magnesium to stabilize charged species is a key aspect of its catalytic function, lowering the activation energy of the reaction. This stabilizing effect could be relevant for this compound in reactions where charged transition states or intermediates are involved.

Proton Transfer and Charge Stabilization Effects in Catalysis

While the specific catalytic applications and detailed mechanisms of this compound require further dedicated investigation, the established roles of magnesium ions in activating substrates, stabilizing transition states and intermediates, and influencing proton transfer in various catalytic systems provide a strong theoretical basis for understanding its potential catalytic behavior.

Environmental Considerations and Green Chemistry Integration

Principles of Green Chemistry Applied to Magnesium Decanoate (B1226879)

The synthesis and processing of magnesium decanoate can be approached with the principles of green chemistry in mind, aiming to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include maximizing atom utilization, selecting environmentally benign solvents, and designing processes that minimize waste and energy consumption.

Atom Economy and Waste Minimization in Production

Atom economy is a measure of how efficiently a chemical reaction incorporates atoms from the reactants into the desired product, with a higher atom economy indicating less waste generated studymind.co.ukthesciencehive.co.ukkccollege.ac.in. For the synthesis of this compound, common routes involve the reaction of decanoic acid with a magnesium source, such as magnesium hydroxide (B78521) or magnesium oxide.

Consider the reaction of decanoic acid with magnesium hydroxide: 2 C₁₀H₂₀O₂ + Mg(OH)₂ → (C₁₀H₁₉O₂)₂Mg + 2 H₂O

In this reaction, decanoic acid and magnesium hydroxide react to form this compound and water. To assess the atom economy, the molecular weights of the reactants and products are considered. The molecular weight of decanoic acid is approximately 172.27 g/mol fishersci.com, magnesium hydroxide is 58.32 g/mol nih.gov, this compound is 366.8 g/mol nih.gov, and water is 18.015 g/mol .

The theoretical atom economy for this reaction is calculated as:

Another possible synthesis route involves the reaction with magnesium oxide: 2 C₁₀H₂₀O₂ + MgO → (C₁₀H₁₉O₂)₂Mg + H₂O

The molecular weight of magnesium oxide is 40.30 g/mol fishersci.ie. The theoretical atom economy for this reaction is calculated as:

Both reactions exhibit high theoretical atom economy, indicating that a large proportion of the reactant atoms are incorporated into the desired product, thus minimizing the generation of by-products. The reaction utilizing magnesium oxide appears to have a slightly higher theoretical atom economy.

Data Table: Atom Economy for Potential this compound Synthesis Routes

| Synthesis Route | Reactants | Desired Product | By-product(s) | Theoretical Atom Economy (%) |

| Reaction with Magnesium Hydroxide | Decanoic Acid, Magnesium Hydroxide | This compound | Water | ~91.06 |

| Reaction with Magnesium Oxide | Decanoic Acid, Magnesium Oxide | This compound | Water | ~95.31 |

Waste minimization in the production of this compound would focus on optimizing reaction conditions to maximize yield and exploring methods to recycle or reuse any unavoidable by-products or unreacted starting materials.

Solvent Selection and Process Intensification (e.g., Flow Chemistry)

Solvent selection is a critical aspect of green chemistry, favoring solvents that are less toxic, renewable, and require less energy for recovery or disposal nih.gov. Traditional syntheses of metal fatty acid salts might employ various organic solvents. However, the synthesis of magnesium neo-decanoate has been reported in water at elevated temperatures prepchem.com, suggesting that aqueous or co-solvent systems could be explored for this compound synthesis to reduce reliance on more hazardous organic solvents.

Another reported synthesis of overbased magnesium fatty acids, including this compound (referred to as magnesium caprate), utilized a mixture of toluene (B28343) and ethanol (B145695) semanticscholar.orgresearchgate.net. While this involves organic solvents, optimizing the solvent ratio and exploring alternative, greener co-solvents could be areas for green chemistry improvement.

Process intensification, such as the adoption of continuous flow chemistry, could offer advantages in this compound production. Flow chemistry can provide better control over reaction parameters, potentially leading to improved yields, reduced reaction times, and enhanced energy efficiency compared to traditional batch processes. This could also facilitate easier separation and purification steps, further contributing to waste reduction.

Design for Environmental Safety and Degradation

Designing chemicals and processes with their environmental impact in mind is a core green chemistry principle. For this compound, this involves considering its inherent properties and how they influence its behavior in the environment.

This compound is a salt formed from a metal cation (magnesium) and a fatty acid anion (decanoate). The environmental fate of the compound will depend on the behavior of both components. Decanoic acid is a naturally occurring fatty acid nih.govfishersci.com, and fatty acids are generally expected to undergo biodegradation in the environment. The decanoate anion, as the conjugate base of decanoic acid, is also likely to be biodegradable. nih.gov.

Magnesium is a naturally abundant element and an essential nutrient. In the environment, magnesium salts typically dissociate into magnesium ions (Mg²⁺) and their corresponding anions. The magnesium ion is generally considered to have low environmental toxicity at typical concentrations.

Designing for environmental safety would involve ensuring that manufacturing processes minimize emissions and prevent the release of this compound or its precursors into waterways or soil. Considering the potential for biodegradation of the decanoate component is important for assessing its persistence in the environment.

Assessment of Environmental Fate and Persistence of this compound and Related Compounds

The environmental fate and persistence of this compound are influenced by its physical and chemical properties, as well as the environmental conditions it encounters. As an ionic compound, this compound is expected to dissociate in water into magnesium ions and decanoate anions.

The decanoate anion (C₁₀H₁₉O₂⁻) is derived from decanoic acid, a medium-chain saturated fatty acid nih.govfishersci.com. Fatty acids are naturally present in the environment and are generally susceptible to biodegradation by microorganisms in soil and water under both aerobic and anaerobic conditions. The rate and extent of biodegradation can be influenced by factors such as temperature, pH, oxygen availability, and microbial populations.

Magnesium ions are ubiquitous in the environment, being a major component of natural waters and minerals. The fate of magnesium ions in the environment is primarily governed by natural biogeochemical cycles, including precipitation, complexation, and uptake by organisms. Magnesium is not known to bioaccumulate in the same way as some heavy metal cations.

While specific studies on the environmental persistence of this compound were not extensively found in the search results, the known biodegradability of fatty acids suggests that the decanoate portion is unlikely to persist in the environment for extended periods. The magnesium cation's fate is tied to natural geological and biological processes.

Related compounds, such as other magnesium fatty acid salts, would likely exhibit similar environmental behavior, with the fatty acid chain length and saturation influencing the rate of biodegradation. For instance, magnesium stearate (B1226849) (a C18 fatty acid salt) is another example of a magnesium fatty acid salt used in various applications.

Assessment of environmental fate would ideally involve studies on biodegradation rates in different environmental matrices (water, soil), potential for bioaccumulation (low for magnesium, expected low for decanoate), and mobility in soil and water. Based on the nature of its components, this compound is expected to have relatively low environmental persistence compared to recalcitrant organic pollutants.

Sustainable Chemical Manufacturing of this compound

Sustainable chemical manufacturing of this compound would encompass various strategies aimed at reducing the environmental footprint of the production process. This aligns with broader trends in the chemical industry towards more sustainable practices mdpi.com.

Key aspects of sustainable manufacturing for this compound include:

Sustainable Feedstocks: Utilizing renewable sources for decanoic acid, such as plant oils (e.g., coconut or palm kernel oil, which are natural sources of decanoic acid) fishersci.com, can enhance the sustainability of the process compared to relying solely on petrochemical sources.

Energy Efficiency: Implementing energy-efficient technologies and optimizing reaction conditions to lower energy consumption during synthesis and purification steps is crucial. This could involve using catalysts that allow for lower reaction temperatures or pressures, or employing process intensification techniques like flow chemistry nih.gov.

Reduced Solvent Usage and Waste: As discussed in Section 8.1.2, selecting greener solvents and minimizing solvent usage, potentially through solvent recovery and recycling, contributes significantly to sustainability. Implementing efficient separation techniques that minimize product loss and waste generation is also important.

Catalyst Use: If catalytic routes are developed for this compound synthesis, using catalysts that are environmentally benign, highly selective, and long-lasting would align with sustainable manufacturing principles.

Water Usage: Minimizing water consumption and implementing water recycling programs within the manufacturing facility are important for sustainable production, especially if aqueous synthesis routes are employed prepchem.com.

Life Cycle Assessment (LCA): Conducting an LCA of the entire production process, from raw material extraction to the final product, can help identify environmental hotspots and opportunities for improvement mdpi.com.

Q & A